Cas no 31661-58-2 (Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-)

Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- structure
31661-58-2 structure
商品名:Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-
CAS番号:31661-58-2
MF:C16H12N2
メガワット:232.279883384705
CID:2821792
PubChem ID:2749742

Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-
    • 2,2'-(buta-1,3-diyne-1,4-diyl)dianiline
    • NSC729466
    • NSC-729466
    • YSZC1998
    • 2,2'-diaminodiphenyldiacetylene
    • DTXSID30372782
    • CS-0379108
    • 2-[4-(2-AMINOPHENYL)BUTA-1,3-DIYN-1-YL]ANILINE
    • F21321
    • 31661-58-2
    • インチ: 1S/C16H12N2/c17-15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18/h3-6,9-12H,17-18H2
    • InChIKey: ZGADPHGEVFIWAD-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=CC=C1N)#CC#CC1=CC=CC=C1N

計算された属性

  • せいみつぶんしりょう: 232.100048391g/mol
  • どういたいしつりょう: 232.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 52Ų

Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1449778-1g
2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 98%
1g
¥7090.00 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD517770-1g
2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 97%
1g
¥2948.0 2023-03-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R033337-250mg
Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-
31661-58-2 97%
250mg
¥1441 2023-09-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD517770-100mg
2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 97%
100mg
¥643.0 2023-03-29
Ambeed
A378753-100mg
2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 97%
100mg
$119.0 2025-03-05
1PlusChem
1P01EG87-250mg
2,2'-(buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 97%
250mg
$176.00 2024-05-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R033337-1g
Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-
31661-58-2 97%
1g
¥3891 2023-09-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD517770-250mg
2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 97%
250mg
¥1092.0 2023-03-29
Ambeed
A378753-1g
2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 97%
1g
$539.0 2025-03-05
A2B Chem LLC
AX53031-100mg
2,2'-(buta-1,3-diyne-1,4-diyl)dianiline
31661-58-2 97%
100mg
$87.00 2024-04-20

Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- 関連文献

Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-に関する追加情報

Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis

Benzenamine, also known as aniline, is a fundamental aromatic amine compound with a wide range of applications in organic chemistry and materials science. The compound Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis, with CAS No. 31661-58-2, is a derivative of aniline that incorporates a 1,3-butadiyne linker between two benzene rings. This structure introduces unique electronic and steric properties that make it valuable in various research and industrial contexts.

The synthesis of Benzenamine derivatives has been extensively studied due to their potential in creating novel materials with tailored properties. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the butadiyne linkage in Benzenamine derivatives. These methods not only enhance the yield but also improve the purity of the final product.

In terms of physical properties, Benzenamine, particularly its bis derivative with the butadiyne linker, exhibits interesting behavior under different conditions. Studies have shown that the compound has a high melting point due to its rigid structure and strong intermolecular forces. Additionally, its solubility in various solvents has been characterized using modern spectroscopic techniques such as NMR and UV-vis spectroscopy.

The application of Benzenamine derivatives extends into fields like electronics and optoelectronics. The incorporation of the butadiyne group introduces conjugation effects that can modulate the electronic properties of the molecule. Recent research has explored the use of this compound in organic light-emitting diodes (OLEDs), where its electron transport properties are advantageous for device performance.

Beyond electronics, Benzenamine derivatives are also being investigated for their potential in drug delivery systems. The unique structure of these compounds allows for controlled drug release mechanisms when incorporated into polymer matrices or nanoparticles.

In conclusion, the compound Benzenamine, specifically its 2,2'-(1,3-butadiyne-1,4-diyl)bis derivative (CAS No. 31661-58-2), represents a significant advancement in organic chemistry. Its versatile structure and tunable properties make it a valuable component in numerous scientific and industrial applications.

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